molecular formula C27H16Cl2FNO2 B11687298 (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11687298
M. Wt: 476.3 g/mol
InChI Key: XUXGSHUUXGPAOF-NBVRZTHBSA-N
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Description

The compound (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrrolidone ring, and multiple aromatic substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with 4-fluoroaniline and benzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. It binds to enzymes and receptors, inhibiting their activity and leading to downstream effects. The pathways involved include the inhibition of signal transduction and the modulation of gene expression, which contribute to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-Amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide
  • (3E)-3-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one

Uniqueness

Compared to similar compounds, (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of aromatic rings and heterocyclic structures

Properties

Molecular Formula

C27H16Cl2FNO2

Molecular Weight

476.3 g/mol

IUPAC Name

(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H16Cl2FNO2/c28-19-6-12-24(29)23(16-19)26-13-11-22(33-26)14-18-15-25(17-4-2-1-3-5-17)31(27(18)32)21-9-7-20(30)8-10-21/h1-16H/b18-14+

InChI Key

XUXGSHUUXGPAOF-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC=C(C=C5)F

Origin of Product

United States

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